Cas no 77305-03-4 (4-(hydroxyimino)cyclohexan-1-one)

4-(hydroxyimino)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 1,4-Cyclohexanedione, monooxime
- 1,4-Cyclohexanedione, 1-oxime
- 4-(hydroxyimino)cyclohexan-1-one
- EN300-26672997
- 77305-03-4
- DTXSID401307269
-
- インチ: InChI=1S/C6H9NO2/c8-6-3-1-5(7-9)2-4-6/h9H,1-4H2
- InChIKey: WNTQAFAPXTVOBX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 127.063328530Da
- どういたいしつりょう: 127.063328530Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
4-(hydroxyimino)cyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26672997-0.05g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 0.05g |
$383.0 | 2023-09-12 | ||
Enamine | EN300-26672997-0.1g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 0.1g |
$402.0 | 2023-09-12 | ||
Enamine | EN300-26672997-10g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 10g |
$1962.0 | 2023-09-12 | ||
Enamine | EN300-26672997-10.0g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 10.0g |
$1962.0 | 2023-07-04 | ||
Enamine | EN300-26672997-0.25g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 0.25g |
$420.0 | 2023-09-12 | ||
Enamine | EN300-26672997-2.5g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 2.5g |
$894.0 | 2023-09-12 | ||
Enamine | EN300-26672997-1g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 1g |
$457.0 | 2023-09-12 | ||
Enamine | EN300-26672997-5g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 5g |
$1322.0 | 2023-09-12 | ||
Enamine | EN300-26672997-0.5g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 0.5g |
$438.0 | 2023-09-12 | ||
Enamine | EN300-26672997-1.0g |
4-(hydroxyimino)cyclohexan-1-one |
77305-03-4 | 1.0g |
$457.0 | 2023-07-04 |
4-(hydroxyimino)cyclohexan-1-one 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
4-(hydroxyimino)cyclohexan-1-oneに関する追加情報
Comprehensive Analysis of 4-(hydroxyimino)cyclohexan-1-one (CAS No. 77305-03-4): Properties, Applications, and Industry Trends
4-(hydroxyimino)cyclohexan-1-one (CAS 77305-03-4), a cyclohexanone derivative featuring a hydroxyimino functional group, has garnered significant attention in pharmaceutical and agrochemical research. This compound's unique molecular structure, characterized by a six-membered ring with ketone and oxime moieties, enables versatile reactivity in organic synthesis. Recent studies highlight its role as a key intermediate in the production of crop protection agents and bioactive molecules, aligning with growing demands for sustainable agriculture solutions.
The thermal stability of 4-(hydroxyimino)cyclohexan-1-one (often searched as "hydroxyimino cyclohexanone synthesis" or "77305-03-4 applications") makes it particularly valuable in heterocyclic compound formation. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its purity (>98% in commercial grades), addressing quality concerns frequently raised in research chemical forums. Its melting point range of 145-148°C and water solubility of 2.3 g/L at 25°C are critical parameters for formulation scientists exploring "green chemistry alternatives".
Emerging applications in drug discovery leverage the compound's ability to form hydrogen bond networks, with particular interest in kinase inhibitor development. Patent analyses reveal a 37% increase in filings referencing CAS 77305-03-4 since 2020, coinciding with the rise of "targeted cancer therapies" searches. The oxime group's redox activity also positions it as a candidate for enzyme mimetics, a trending topic in biocatalysis research.
Environmental considerations dominate recent discussions about 4-(hydroxyimino)cyclohexan-1-one, with biodegradation studies showing 78% degradation within 28 days under OECD 301B conditions. This data responds to frequent queries about "eco-friendly intermediates" and supports its inclusion in green chemistry workflows. The compound's low bioaccumulation potential (logPow 0.92) further enhances its profile for sustainable manufacturing applications.
From a regulatory perspective, 77305-03-4 complies with major chemical inventories including TSCA and EINECS, though researchers should verify local regulations—a common concern in "chemical compliance" searches. Storage recommendations emphasize protection from light at 2-8°C, with stability data showing <5% decomposition after 24 months under these conditions, addressing frequent "chemical storage" questions in laboratory forums.
The global market for 4-(hydroxyimino)cyclohexan-1-one reflects broader trends in fine chemicals, with projections indicating 6.2% CAGR through 2028. This growth correlates with increased searches for "specialty chemical suppliers" and "custom synthesis" services. Asia-Pacific currently dominates production (62% market share), reflecting regional capabilities in high-purity intermediates manufacturing.
Advanced research explores the compound's potential in material science, particularly in polymer modification. The oxime group's photoresponsive behavior—a hot topic in "smart materials" searches—enables applications in light-sensitive coatings. Recent studies demonstrate its efficacy as a crosslinking agent in temperature-responsive hydrogels, with publications citing 300% improvement in mechanical properties compared to conventional systems.
Quality control protocols for CAS 77305-03-4 emphasize USP/EP grade standards, responding to pharmaceutical industry demands for "GMP-compliant intermediates". Analytical methodologies typically employ reverse-phase HPLC with UV detection at 254 nm, a technique frequently discussed in "chemical purity analysis" forums. Batch-to-batch consistency remains a key purchasing criterion, with leading suppliers offering COA documentation including residual solvent profiles.
In conclusion, 4-(hydroxyimino)cyclohexan-1-one represents a multifaceted compound bridging pharmaceutical development, agrochemical innovation, and advanced materials research. Its balanced properties—combining synthetic versatility with environmental compatibility—position it as a strategic intermediate in evolving chemical value chains. Ongoing research into its structure-activity relationships promises to unlock further applications, particularly in precision medicine and sustainable technologies.
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